molecular formula C6H6ClNO2 B14595515 5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro- CAS No. 61207-78-1

5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro-

Cat. No.: B14595515
CAS No.: 61207-78-1
M. Wt: 159.57 g/mol
InChI Key: QMQCOMSCONLEIL-UHFFFAOYSA-N
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Description

5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro-: is a heterocyclic compound with a unique structure that includes a dioxepin ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated precursor with a nitrile-containing compound in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, 5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It may be used in the development of new drugs or as a precursor for bioactive molecules .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the dioxepin ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro- is unique due to the presence of both a nitrile group and a chlorine atom.

Properties

CAS No.

61207-78-1

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

6-chloro-3,5-dihydro-2H-1,4-dioxepine-5-carbonitrile

InChI

InChI=1S/C6H6ClNO2/c7-5-4-9-1-2-10-6(5)3-8/h4,6H,1-2H2

InChI Key

QMQCOMSCONLEIL-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(=CO1)Cl)C#N

Origin of Product

United States

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